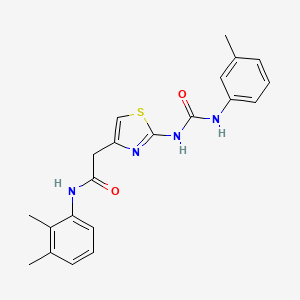
N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a urea moiety, and a substituted acetamide structure. Its molecular formula is C21H24N4OS, and it possesses specific functional groups that contribute to its biological activities.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring is known for its role in pharmacological activity, often acting as a bioisostere for carboxylic acids or amides. The urea group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown potent inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on this compound is limited. The presence of the m-tolyl group may enhance lipophilicity, potentially improving membrane permeability and antimicrobial efficacy .
Research Findings and Case Studies
- Anticancer Activity : A study evaluating structurally similar compounds demonstrated that certain thiazole-based ureas exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds were noted for their selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that thiazole-containing compounds can inhibit key signaling pathways involved in tumor growth and metastasis. This includes modulation of the PI3K/Akt pathway and induction of oxidative stress in cancer cells .
- Synergistic Effects : Some studies have indicated that combining this compound with established chemotherapeutic agents may enhance overall efficacy, suggesting potential for use in combination therapies .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Thiazole-Urea-Acetamide | Anticancer, Antimicrobial | TBD |
| Similar Thiazole Derivative | Thiazole-Urea | Anticancer | 5-10 |
| Another Urea Derivative | Urea | Antimicrobial | 20-30 |
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-6-4-8-16(10-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-9-5-7-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPCKBKMSDSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














